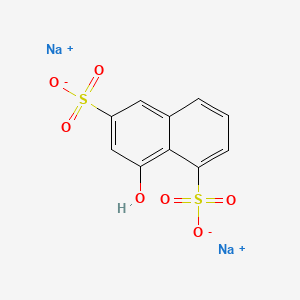

Sodium 8-hydroxynaphthalene-1,6-disulfonate

Overview

Description

Sodium 8-hydroxynaphthalene-1,6-disulfonate (SNDS) is a water-soluble ligand which is a derivative of naphthalene. It is known for its yellow-green fluorescent properties. It is also employed as a colorimetric reagent for titanium and known to produce colored complexes with chromium (VI), vanadium, and uranium .

Synthesis Analysis

The synthesis of this compound involves the Bucherer reaction to give 2-aminonaphthalene-6,8-disulfonic acid and subjected to caustic fusion at 200℃ to yield 2,8-dihydroxynaphthalene-6-sulfonic acid .Molecular Structure Analysis

The molecular formula of this compound is C10H6Na2O7S2 . The average mass is 348.260 Da and the monoisotopic mass is 347.935028 Da .Chemical Reactions Analysis

This compound is known to produce colored complexes with chromium (VI), vanadium, and uranium . It is also used as a coupling component for a wide range of azo colorants .Physical And Chemical Properties Analysis

This compound is a water-soluble ligand. It is known for its yellow-green fluorescent properties.Scientific Research Applications

Synthesis and Eco-Friendly Processes

A study by Zhang You-lan (2005) explored the synthesis routes for related naphthalene derivatives, emphasizing eco-friendly processes such as photocatalytic oxidation. This route is highlighted for its simplicity and environmental benefits, suggesting potential avenues for research involving Sodium 8-hydroxynaphthalene-1,6-disulfonate in eco-conscious chemical synthesis processes (Zhang, 2005).

Energy Storage and Battery Technologies

Lee et al. (2019) reviewed the challenges and advancements in sodium-metal anodes for sodium-metal batteries (SMBs), highlighting the distinct chemical and physical properties of sodium compared to lithium. This research underscores the importance of sodium in emerging energy storage technologies, which could extend to the use of sodium-based compounds like this compound in enhancing battery performance and sustainability (Lee et al., 2019).

Environmental Science and Pollution Remediation

In environmental science, the role of sodium-based compounds in advanced oxidation processes (AOPs) for water treatment is critical. Lee, Gunten, and Kim (2020) critically assessed persulfate-based AOPs, an area where this compound could potentially contribute to the development of new, more efficient water purification technologies by acting as a precursor or catalyst in similar processes (Lee et al., 2020).

Analytical and Diagnostic Techniques

The advancement in analytical methods, particularly in determining antioxidant activity, also presents a field where this compound could be of interest. Munteanu and Apetrei (2021) reviewed critical tests used in antioxidant analysis, indicating the potential for sodium-based compounds to play a role in developing new or improved analytical techniques for evaluating antioxidant capacity in various samples (Munteanu & Apetrei, 2021).

Medical Imaging and Diagnosis

This compound's relevance extends to medical imaging, particularly in sodium MRI techniques. Zaric et al. (2020) provided an overview of sodium MRI methods, highlighting their potential for noninvasively quantifying tissue sodium content. This research domain could benefit from the chemical properties of this compound, especially in improving imaging contrast or specificity (Zaric et al., 2020).

Safety and Hazards

Mechanism of Action

- Sodium 8-hydroxynaphthalene-1,6-disulfonate is employed as a colorimetric reagent for titanium. It also forms colored complexes with chromium (VI), vanadium, and uranium .

- While its primary targets are not well-documented, it interacts with various metallic ions, including mercury (I), tin (IV), platinum (IV), gold (III), tellurium (VI), molybdenum (VI), iron (III), aluminum (III), chromium (III), and uranyl (II) .

- The compound likely forms coordination complexes with these metallic ions, resulting in color changes. These interactions are particularly sensitive to uranyl (II), iron (III), mercury (I), tin (IV), gold (III), and molybdenum (VI) .

Target of Action

Mode of Action

Properties

IUPAC Name |

disodium;8-hydroxynaphthalene-1,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2.2Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHVAHCQOBQJQA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232599 | |

| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-80-3 | |

| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.